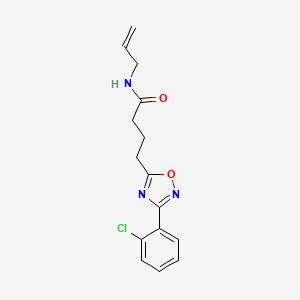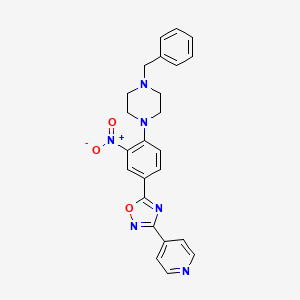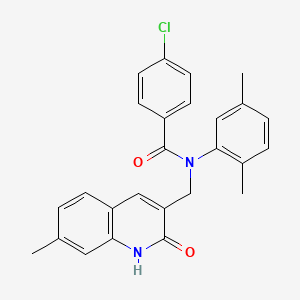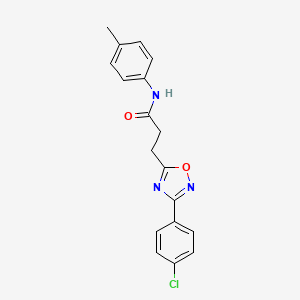
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, also known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the oxadiazole family and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide exerts its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It does this by targeting the mitochondrial pathway, which is responsible for regulating cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. This compound has also been shown to inhibit the expression of certain genes that are involved in cancer cell survival and proliferation. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has several advantages for lab experiments, including its ease of synthesis and its potent anticancer activity. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, meaning that its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide. One potential direction is to further investigate its anticancer activity and explore its potential as a cancer treatment. Another direction is to explore its potential as an antibiotic and investigate its antibacterial and antifungal activity. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, this compound has significant potential for a range of scientific applications and is an exciting area of research.
Synthesemethoden
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide involves the reaction of 4-chlorobenzohydrazide with propionic anhydride in the presence of phosphorous oxychloride. The resulting compound is then reacted with p-toluidine in the presence of triethylamine to obtain this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-2-8-15(9-3-12)20-16(23)10-11-17-21-18(22-24-17)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXQXSVSEZMJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

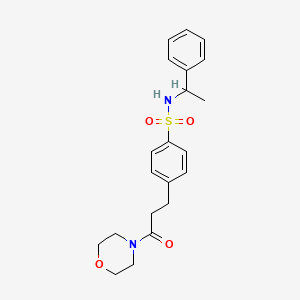
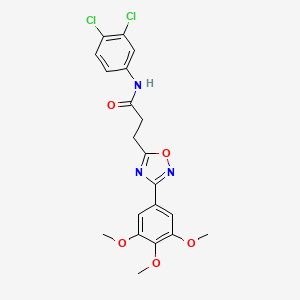
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
